molecular formula C7H12N4O2S B2893031 2-N,2-N-dimethyl-5-methylsulfonylpyrimidine-2,4-diamine CAS No. 339108-23-5

2-N,2-N-dimethyl-5-methylsulfonylpyrimidine-2,4-diamine

Cat. No. B2893031
CAS RN: 339108-23-5
M. Wt: 216.26
InChI Key: OFEATNXWRBSWKT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, which includes compounds like “2-N,2-N-dimethyl-5-methylsulfonylpyrimidine-2,4-diamine”, often involves organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .


Chemical Reactions Analysis

Pyrimidines, including “this compound”, are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .

Scientific Research Applications

Polymer Synthesis and Material Properties

A variety of research studies have focused on the synthesis of polymers and assessment of their material properties using derivatives of diamine monomers, such as 2-N,2-N-dimethyl-5-methylsulfonylpyrimidine-2,4-diamine. Liaw et al. (2006) demonstrated the use of a diamine monomer for creating polyamides and polyimides with excellent solubility and thermal stability, potentially applicable in high-performance materials and electronics (Liaw, Huang, & Chen, 2006). Similarly, another study by Liaw et al. (1997) explored the synthesis of polyimides using a methyl-substituted arylene sulfone ether diamine, highlighting its potential in producing materials with high tensile strength and thermal stability (Liaw & Liaw, 1997).

Chemical Catalysis

Zhang et al. (2009) investigated the use of a diamine-functionalized ionic liquid in the hydrogenation of CO2 to formic acid, suggesting a potential application in catalysis and environmental chemistry (Zhang, Hu, Song, Li, Yang, & Han, 2009).

Photodimerization Studies

Research by Lisewski and Wierzchowski (1970) on the photodimerization of 2,4-diketopyrimidines, including derivatives of pyrimidine, in solid-state KBr matrices offers insights into the photochemical reactions of pyrimidine derivatives, which could be relevant in the field of photochemistry (Lisewski & Wierzchowski, 1970).

Synthesis of Biologically Active Compounds

A study by Le (2014) on the synthesis of 4,6-dimethyl-2-methanesulfonylpyrimidine, a key intermediate in the synthesis of many biologically active compounds, underscores the importance of pyrimidine derivatives in medicinal chemistry (Le, 2014).

Applications in Fuel Cells

Fang et al. (2002) explored the synthesis of sulfonated polyimides from sulfonated diamine monomers for use as polyelectrolytes in fuel cells, highlighting the potential of pyrimidine derivatives in energy technologies (Fang, Guo, Harada, Watari, Tanaka, Kita, & Okamoto, 2002).

properties

IUPAC Name

2-N,2-N-dimethyl-5-methylsulfonylpyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2S/c1-11(2)7-9-4-5(6(8)10-7)14(3,12)13/h4H,1-3H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFEATNXWRBSWKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C(=N1)N)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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